![molecular formula C15H18F3NO4 B558681 (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 142995-31-1](/img/structure/B558681.png)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, otherwise known as (S)-BOC-TFPPA, is a synthetic organic compound that is used in a variety of scientific applications. It is a chiral carboxylic acid that is used in peptide synthesis, as a ligand in organometallic catalysts, and as a reagent in organic synthesis. In addition, (S)-BOC-TFPPA has a wide range of applications in the field of biochemistry, such as in the study of enzyme mechanisms and the development of new pharmaceuticals.
Scientific Research Applications
Synthesis and Medicinal Chemistry
The compound "(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid" is often used as a building block in synthetic chemistry for creating various pharmacologically active molecules. Its incorporation into larger structures can impart crucial properties like increased metabolic stability or specificity towards biological targets. For example, Engelhardt (1984) explored the structure-activity relationships in a series of amino-halogen substituted phenyl-aminoethanols, highlighting the importance of specific functional groups in modulating biological activity Engelhardt, G. (1984). Arzneimittel-Forschung, 34(11A), 1625-32.
Enzyme Inhibition
Compounds structurally related to "(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid" have been investigated for their ability to inhibit specific enzymes, contributing to potential therapeutic applications. Supuran et al. (2000) synthesized water-soluble sulfonamides incorporating beta-alanyl moieties, showing significant inhibition against carbonic anhydrase isozymes, which are involved in aqueous humor secretion in the eye, indicating potential for antiglaucoma activity Supuran, C., Briganti, F., Menabuoni, L., Mincione, G., Mincione, F., & Scozzafava, A. (2000). European Journal of Medicinal Chemistry, 35(3), 309-21.
Anticonvulsant Activity
Marona et al. (1998) explored the anticonvulsant properties of aminoisopropanoloxy derivatives of 2-xanthone, which are structurally related to "(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid". Their research found that certain derivatives were active in anticonvulsant tests, indicating the potential for developing new antiepileptic drugs Marona, H., Górka, Z., & Szneler, E. (1998). Die Pharmazie, 53(4), 219-23.
Metabolic Pathway Investigation
The metabolites and biotransformation pathways of compounds like "(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid" provide insights into their pharmacokinetics and pharmacodynamics. Banijamali et al. (1999) studied the metabolism of propargyl alcohol, demonstrating the complexity of metabolic pathways that can inform the development of similar compounds with improved pharmacological profiles Banijamali, A., Xu, Y., Strunk, R. J., Gay, M., Ellis, M., Putterman, G., & Sumner, S. (1999). Journal of Agricultural and Food Chemistry, 47(4), 1717-29.
Beta-Adrenergic Blocking Agents
Research by Large and Smith (1982) on beta-adrenergic blocking agents, which are crucial in the treatment of cardiovascular diseases, underscores the importance of structural modifications like those found in "(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid" for achieving desired pharmacological effects Large, M., & Smith, L. H. (1982). Journal of Medicinal Chemistry, 25(12), 1417-22.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMWDGGGZHFFRC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931711 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-(trifluoromethyl)phenylalaninato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
142995-31-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142995-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-(trifluoromethyl)phenylalaninato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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